molecular formula C8H17N B3254297 (2R,4R,6S)-2,4,6-trimethylpiperidine CAS No. 23513-20-4

(2R,4R,6S)-2,4,6-trimethylpiperidine

Cat. No.: B3254297
CAS No.: 23513-20-4
M. Wt: 127.23 g/mol
InChI Key: GELXVDNNZSIRQA-IEESLHIDSA-N
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Description

(2R,4R,6S)-2,4,6-Trimethylpiperidine is a chiral piperidine derivative of interest in advanced chemical synthesis and pharmaceutical research. It is supplied as a hydrochloride salt with the CAS Number 69682-14-0 . This compound is a stereospecific analog of 2,4,6-trimethylpyridine (collidine), a well-known reagent used in organic synthesis for binding hydrogen halides during dehydrohalogenation reactions . The specific stereochemistry of the (2R,4R,6S)-isomer makes it a valuable chiral building block or ligand for developing asymmetric synthetic methodologies. It may serve as a precursor for the synthesis of more complex chiral molecules, such as ligands for metal catalysis or chiral ionic liquids. The compound requires storage in an inert atmosphere at room temperature . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6S)-2,4,6-trimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-4-7(2)9-8(3)5-6/h6-9H,4-5H2,1-3H3/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELXVDNNZSIRQA-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269857
Record name Piperidine, 2,4,6-trimethyl-, (2α,4α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23513-20-4
Record name Piperidine, 2,4,6-trimethyl-, (2α,4α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Stereodefined 2,4,6 Trimethylpiperidine Architectures

Asymmetric Synthetic Approaches to Piperidine (B6355638) Rings

The construction of enantiomerically pure or enriched piperidine frameworks is a cornerstone of modern organic synthesis. Several powerful strategies have emerged, each offering unique advantages in controlling the stereochemistry of the final product.

Chiral Auxiliary-Mediated Synthesis of Enantiopure Piperidines

One of the classical yet highly effective methods for asymmetric synthesis involves the use of chiral auxiliaries. ru.nl This approach entails the temporary incorporation of a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a key bond-forming reaction. ru.nl After the desired stereocenter(s) are established, the auxiliary is cleaved to afford the enantiopure product.

A prominent example involves the use of phenylglycinol-derived oxazolopiperidone lactams. researchgate.net These versatile building blocks, readily available in both enantiomeric forms, allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net The cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative is a key step in this methodology, providing access to enantiopure polysubstituted piperidines with a wide variety of substitution patterns. researchgate.net The choice of the chiral auxiliary can be tailored to obtain the desired enantiomer of the target piperidine. For instance, the use of D-arabinosylamine can lead to the formation of the opposite enantiomer compared to when D-galactosylamine is used, as they act as pseudo-enantiomers. ru.nl

Chiral AuxiliaryKey Reaction TypeStereochemical OutcomeReference
PhenylglycinolCyclocondensation with δ-oxo acidRegio- and stereocontrolled substitution researchgate.net
D-GalactosylamineAsymmetric Mannich reactionDirects stereochemistry ru.nl
D-ArabinosylamineAsymmetric Mannich reactionOpposite enantiomer to D-galactosylamine ru.nl

Organocatalytic Strategies for Stereoselective Piperidine Formation

Organocatalysis has revolutionized asymmetric synthesis by utilizing small organic molecules to catalyze stereoselective transformations. acs.orgnih.gov This approach avoids the use of often toxic and expensive heavy metals. For the synthesis of polysubstituted piperidines, domino reactions catalyzed by organocatalysts have proven to be particularly powerful. acs.orgnih.gov

For example, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins. acs.orgnih.gov This elegant one-step reaction allows for the formation of four contiguous stereocenters in the piperidine ring with excellent enantioselectivity. acs.orgnih.gov Another notable organocatalytic method involves a cascade aza-Cope/aza-Prins cyclization of homoallylamines to produce substituted piperidines. researchgate.net Furthermore, quinine-derived squaramide catalysts have been shown to be effective in triple-domino reactions to generate tetrahydropyridines with three contiguous stereocenters, which are valuable precursors to piperidines. nih.gov

OrganocatalystReaction TypeKey FeaturesReference
O-TMS protected diphenylprolinolDomino Michael addition/aminalizationForms four contiguous stereocenters acs.orgnih.gov
Quinine-derived squaramideTriple-domino Michael/aza-Henry/cyclizationCreates three contiguous stereocenters nih.gov
PiperidineNitroalkene/amine/enone (NAE) condensationLeads to enantiopure piperidines researchgate.net

Transition Metal-Catalyzed Asymmetric Cyclization Reactions

Transition metal catalysis offers a powerful and versatile toolkit for the construction of complex cyclic molecules, including piperidines. acs.orgnih.gov These methods often involve the formation of new carbon-carbon or carbon-heteroatom bonds with high levels of stereocontrol.

Recent advancements have focused on the use of first-row transition metals like iron, which are more abundant and less toxic than their second-row counterparts. acs.org Iron-catalyzed asymmetric reductive cross-coupling reactions of ketimines with alkyl iodides have been developed to produce enantioenriched nitrogen-containing heterocycles, including piperidines with challenging quaternary stereocenters. acs.org Iridium-catalyzed allylic cyclizations have also been employed for the stereoselective synthesis of 2,6-disubstituted piperidines. nih.gov The use of enantiomeric iridium catalysts allows for the selective synthesis of different stereoisomers of the vinylpiperidine products. nih.gov Furthermore, palladium-catalyzed asymmetric cyclization reactions have been extensively reviewed as a powerful tool in enantioselective synthesis. rsc.org

Metal CatalystReaction TypeSubstratesProduct FeaturesReference
IronAsymmetric reductive cross-couplingKetimines and alkyl iodidesEnantioenriched piperidines, quaternary stereocenters acs.org
IridiumAllylic cyclizationNot specifiedStereoselective 2,6-disubstituted piperidines nih.gov
PalladiumVarious asymmetric cyclizationsVariousEnantioselective formation of cyclic compounds rsc.org
CopperAsymmetric cyclizative aminoborationHydroxylamine esters and boronic estersChiral 2,3-cis-disubstituted piperidines nih.govresearchgate.net
RhodiumAsymmetric carbometalationDihydropyridines and arylboronic acidsEnantioenriched 3-substituted piperidines nih.gov

Biocatalytic and Enzymatic Desymmetrization for Piperidine Synthesis

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules. nih.govchemistryviews.org Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nih.gov A key strategy in biocatalytic piperidine synthesis is the desymmetrization of prochiral or meso compounds.

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Another innovative approach combines scalable biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks. chemistryviews.org Enzymes such as trans-4-proline hydroxylase and engineered proline-4-hydroxylases can introduce hydroxyl groups into piperidine rings, which can then be further functionalized. chemistryviews.org Furthermore, multi-enzymatic and chemo-enzymatic methods have been reported for the synthesis of piperidines with three chirality centers from achiral diketoester precursors in just two steps. researchgate.net

Enzyme/Biocatalytic SystemReaction TypeSubstrateKey AdvantageReference
Amine oxidase/Ene imine reductaseAsymmetric dearomatizationActivated pyridinesPrecise stereochemical control nih.gov
Trans-4-proline hydroxylaseC-H oxidationCarboxylated piperidinesScalable and modular synthesis chemistryviews.org
TransaminaseAsymmetric transaminationDiketoestersForms three stereocenters in two steps researchgate.net

Stereoselective Cyclization Reactions Leading to Piperidine Scaffolds

The formation of the piperidine ring itself is a critical step in the synthesis of 2,4,6-trimethylpiperidine (B3049778). Stereoselective cyclization reactions play a pivotal role in establishing the desired relative stereochemistry of the substituents on the heterocyclic ring.

Intramolecular Cyclization Pathways for 2,4,6-Trimethylpiperidine Formation

Intramolecular cyclization reactions are particularly effective for constructing cyclic systems as they are entropically favored. A variety of intramolecular cyclization strategies have been developed to access polysubstituted piperidines.

One such strategy is the aza-Prins cyclization, which has been utilized in the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. core.ac.uk This reaction involves the acid-activated cyclization of an N-acyl aminal, where the substrate adopts a kinetically favorable chair-like transition state, leading to the stereoselective formation of the piperidine ring. core.ac.uk Another powerful method is the Type II Anion Relay Chemistry (ARC), which provides a convergent and modular route to all possible stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov This strategy involves a series of anion-forming and bond-forming steps, followed by an intramolecular SN2 cyclization. nih.gov Additionally, intramolecular C-H insertion reactions of phosphanylidenecarbenes have been studied computationally as a potential route to form cyclized phosphorus-containing analogues. nih.gov While not directly forming piperidines, these studies provide insight into intramolecular cyclization mechanisms. nih.gov

Cyclization StrategyKey IntermediateStereochemical ControlReference
Aza-Prins CyclizationN-acyl iminium ionChair-like transition state core.ac.uk
Type II Anion Relay Chemistry (ARC)Bifunctional linchpinsModular, access to all stereoisomers nih.gov
Intramolecular C-H InsertionPhosphanylidenecarbeneNot directly applicable to piperidine nih.gov
Reductive Hydroamination/CyclizationIminium ionSubstrate control mdpi.com

Intermolecular Approaches in Stereocontrolled Piperidine Construction

The direct construction of the piperidine ring from acyclic precursors in a stereocontrolled manner is a powerful strategy. Intermolecular reactions that form multiple carbon-carbon and carbon-nitrogen bonds in a single cascade are particularly efficient.

One such advanced approach is the aza-Prins cyclization , which has been developed for the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. core.ac.uk This method involves the condensation of a nonenolizable aldehyde with (R)-2-methylpropane-2-sulfinamide to form an Ellman N-sulfinyl imine. Stereoselective allylation of this imine, directed by a transition metal, introduces the C3-C5 fragment of the piperidine ring, creating a homoallylic amine. Subsequent removal of the sulfinyl group, acylation, and reduction yields an N-acyl aminal. The final ring closure is triggered by acidic activation of the enamine to an N-acyliminium ion, which undergoes a kinetically favored cyclization to yield the trisubstituted piperidine. core.ac.uk The stereochemical outcome is dictated by the chair-like transition state, where the alkene nucleophile intercepts the iminium ion. core.ac.uk While this method provides a general framework, the specific synthesis of the (2R,4R,6S)-trimethyl isomer would require careful selection of the starting aldehyde and allylation reagent to install the methyl groups at the desired positions with the correct relative stereochemistry.

Another powerful intermolecular strategy is Anion Relay Chemistry (ARC) , specifically Type II ARC, which offers a modular and convergent route to 2,4,6-trisubstituted piperidines. acs.orgnih.govnih.gov This diversity-oriented synthesis (DOS) approach allows for the construction of all possible stereoisomers of a given piperidine scaffold by systematically varying the stereochemistry of the building blocks. acs.orgnih.govnih.gov The core of this strategy is the sequential coupling of three components: an electrophile, a bifunctional linchpin, and a second electrophile. The use of dithiane-based linchpins provides latent carbonyl functionalities that can be unmasked or further functionalized after the piperidine ring is formed. acs.orgnih.gov The stereochemical diversity at the C2 and C6 positions is controlled by the choice of chiral electrophiles that react with the anionic relay. acs.orgnih.gov

To synthesize (2R,4R,6S)-2,4,6-trimethylpiperidine using this methodology, one could envision a route starting with a chiral epoxide (as the first electrophile) to set the C6 stereocenter, followed by reaction with a dithiane-based linchpin. The resulting anion would then be trapped with a second chiral electrophile to introduce the C2 substituent. The C4 methyl group would need to be incorporated into the linchpin itself or introduced in a subsequent step. The final cyclization to form the piperidine ring is achieved via an intramolecular SN2 reaction. acs.orgnih.govnih.gov

Dynamic Kinetic Resolution and Enantiodivergent Syntheses of Chiral Piperidines

Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of enantiomerically pure compounds from a racemic starting material, with a theoretical maximum yield of 100%. princeton.edu This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, funneling the entire racemic mixture into a single desired enantiomer of the product. princeton.edu For the synthesis of chiral piperidines, DKR can be applied to suitable precursors.

A notable example is the DKR of N-Boc-2-lithiopiperidine. rsc.org In this process, a racemic mixture of N-Boc-piperidine is deprotonated to form a racemic organolithium species. In the presence of a chiral ligand, such as (-)-sparteine (B7772259) or a synthetic equivalent, the two enantiomers of the organolithium can interconvert. One of the diastereomeric complexes formed between the organolithium enantiomers and the chiral ligand reacts faster with an electrophile, leading to an enantioenriched product. rsc.org By choosing the appropriate enantiomer of the chiral ligand, it is possible to access either enantiomer of the product, demonstrating an enantiodivergent synthesis. While this has been demonstrated for 2-substituted piperidines, its application to a 2,4,6-trisubstituted system would require a more complex substrate and careful optimization of the reaction conditions.

Enzymatic kinetic resolution is another effective strategy. For instance, racemic 2-piperidineethanol (B17955) can be resolved using enzymes to obtain enantiopure building blocks for the synthesis of more complex piperidine alkaloids. nih.gov This approach highlights the potential of biocatalysis in accessing chiral piperidine scaffolds.

Directed Synthetic Transformations from Precursor Molecules

Stereocontrolled Alkylation and Functionalization of Piperidine Rings

The introduction of substituents onto a pre-existing piperidine ring with high stereocontrol is a common and versatile synthetic strategy. The regioselective alkylation of piperidines can be challenging due to the multiple potential reaction sites.

One approach to achieve regioselective 3-alkylation involves the formation of an enamide anion from Δ¹-piperideine, which can then be alkylated with an appropriate alkyl halide. odu.edu This method allows for the selective introduction of a substituent at the C3 position. For the synthesis of this compound, a pre-existing 2,6-dimethylpiperidine (B1222252) could potentially be functionalized at the C4 position, or a 2,4-dimethylpiperidine (B1583269) could be alkylated at the C6 position, although achieving the desired stereocontrol would be a significant hurdle.

A more modern approach involves the carbolithiation of α-arylated dehydropiperidine enecarbamates. This method allows for the highly diastereoselective β-addition of alkyllithium nucleophiles to introduce a substituent at the C3 position, creating vicinally substituted piperidines. nih.govrsc.org The stereochemical outcome is controlled by the existing stereocenter at C2. Furthermore, C6-methyl substituted enecarbamates have been shown to undergo highly diastereoselective carbolithiation. nih.gov

Kinetic resolution by asymmetric deprotonation is another powerful tool for the functionalization of piperidines. Racemic N-Boc-2-aryl-4-methylenepiperidines can be resolved using a chiral base system (n-BuLi and sparteine), where one enantiomer is selectively deprotonated. nih.gov The resulting enantioenriched starting material can then be further functionalized. For example, lithiation and trapping with an electrophile can lead to 2,2-disubstituted piperidines with retention of stereochemistry. nih.gov The methylene (B1212753) group at the 4-position can also be functionalized to introduce further diversity. nih.gov

MethodKey FeaturesPotential Application for this compound
Enamide Alkylation Regioselective alkylation at C3. odu.eduAlkylation of a 2,6-dimethylpiperidine precursor.
Carbolithiation Diastereoselective β-addition to enecarbamates. nih.govrsc.orgIntroduction of the C3 methyl group in a stereocontrolled manner.
Kinetic Resolution Asymmetric deprotonation to yield enantioenriched piperidines. nih.govResolution of a racemic 2,4,6-trimethylpiperidine precursor.

Ring Transformation Strategies for Accessing Substituted Piperidines

Ring transformation strategies, such as ring expansion or ring contraction, provide alternative pathways to substituted piperidines, often from more readily available starting materials.

One such strategy involves the ring transformation of 2-(haloalkyl)azetidines into 3,4-disubstituted pyrrolidines and piperidines. nih.gov This method relies on the reduction of 4-(haloalkyl)azetidin-2-ones to the corresponding 2-(haloalkyl)azetidines. These intermediates then undergo rearrangement via bicyclic azetidinium intermediates, which can be opened by various nucleophiles to yield stereospecifically defined five- and six-membered azaheterocycles. nih.gov Accessing a 2,4,6-trimethylpiperidine via this route would require a carefully designed azetidine (B1206935) precursor with the appropriate substitution pattern.

Stereochemical and Conformational Analysis of 2r,4r,6s 2,4,6 Trimethylpiperidine and Its Analogues

Configurational Assignment Methodologies

Determining the absolute and relative stereochemistry of chiral centers in cyclic molecules like (2R,4R,6S)-2,4,6-trimethylpiperidine requires sophisticated analytical techniques. The unambiguous assignment of its configuration relies on methods that can probe the spatial arrangement of its constituent atoms.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of crystalline compounds at an atomic level. This technique provides precise information on bond lengths, bond angles, and torsional angles, which together define the conformation and the relative and absolute stereochemistry of the molecule in the solid state. iucr.org

For a piperidine (B6355638) derivative, SCXRD can unequivocally establish the following:

Relative Stereochemistry : It can distinguish between diastereomers by showing the relative orientation of substituents on the ring. For instance, it would clearly show whether the methyl groups in a trimethylpiperidine are on the same side (cis) or opposite sides (trans) of the ring.

Conformation : The analysis reveals the preferred conformation of the piperidine ring, which is typically a chair form, and identifies whether substituents occupy axial or equatorial positions. wikipedia.org

Absolute Configuration : When a chiral reference is present or when anomalous dispersion techniques are used, SCXRD can determine the absolute configuration (R or S) of each stereocenter, which is crucial for chiral molecules.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be deduced. mdpi.com While SCXRD provides a static picture of the molecule in the crystal lattice, this solid-state structure is often the lowest energy conformer and provides invaluable data for calibrating other techniques like NMR spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and versatile tool for elucidating the structure and stereochemistry of molecules in solution. ycdehongchem.comnih.gov Unlike SCXRD, NMR provides information about the dynamic state of the molecule and is indispensable for conformational analysis and stereochemical assignment when single crystals are unavailable. ipb.pt

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In piperidine rings, the spatial orientation of a substituent and its attached protons significantly influences their chemical shifts.

¹H NMR : Protons in an axial position on a chair-like ring are typically shielded (shifted to a higher field, lower ppm value) compared to their equatorial counterparts. This is due to the anisotropic effect of adjacent C-C and C-H bonds. For this compound, the chemical shifts of the methyl protons and the ring methine protons can indicate whether these groups are in axial or equatorial environments. For unsubstituted piperidine, protons adjacent to the nitrogen (α-protons) typically resonate in the 2.5-3.5 ppm range. ycdehongchem.com

¹³C NMR : A similar trend is observed in ¹³C NMR. An axial methyl group on a cyclohexane or piperidine ring experiences steric compression from other axial hydrogens (a γ-gauche effect), causing its carbon signal to be shielded and appear at a higher field (lower ppm) compared to an equatorial methyl group. nih.govresearchgate.net This empirical rule is a reliable indicator of substituent orientation.

NucleusOrientationTypical Chemical Shift Range (ppm)Rationale
Ring ProtonEquatorialMore DownfieldLess shielded environment
Ring ProtonAxialMore UpfieldShielded by 1,3-diaxial interactions
Methyl CarbonEquatorialMore DownfieldLess steric compression
Methyl CarbonAxialMore Upfieldγ-gauche effect (steric shielding)

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from through-space dipolar coupling between nuclei. A 2D NOESY experiment maps these spatial relationships, showing cross-peaks between protons that are close to each other in space (typically within 5 Å), irrespective of whether they are connected through bonds. columbia.edulibretexts.org

This technique is exceptionally useful for determining relative stereochemistry in cyclic systems. researchgate.net For this compound, key NOE correlations would be expected:

1,3-Diaxial Interactions : A strong NOE signal between two substituents in a 1,3-diaxial arrangement provides compelling evidence for their cis relationship.

Axial-Equatorial Interactions : NOEs between an axial proton and adjacent equatorial or axial protons can help confirm chair conformations.

Distinguishing Diastereomers : By mapping the proximity of the methyl groups to each other and to ring protons, NOESY can unambiguously differentiate between different diastereomers. acdlabs.com For instance, a strong NOE between the protons of the C2-methyl group and the C6-methyl group would suggest they are on the same face of the ring.

In cases where the NOE is zero for medium-sized molecules, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be used, as the ROE is always positive. columbia.eduhuji.ac.il

The magnitude of the scalar coupling constant (³J) between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. wikipedia.orgmiamioh.edu This dependence is a cornerstone of conformational analysis in cyclic systems. organicchemistrydata.org

In a piperidine chair conformation, the dihedral angles between vicinal protons are well-defined:

Axial-Axial (³Jₐₐ) : The dihedral angle is ~180°, resulting in a large coupling constant, typically in the range of 8–13 Hz. ycdehongchem.com

Axial-Equatorial (³Jₐₑ) : The dihedral angle is ~60°, leading to a small coupling constant, typically 2–5 Hz. ycdehongchem.com

Equatorial-Equatorial (³Jₑₑ) : The dihedral angle is also ~60°, resulting in a small coupling constant, typically 2–5 Hz. ycdehongchem.com

By measuring the coupling constants for the methine protons at positions 2, 4, and 6, one can deduce their orientation (axial or equatorial) and thus the relative stereochemistry of the methyl substituents. nih.gov A large splitting pattern for a methine proton, indicating a large ³J value with an adjacent proton, is a hallmark of an axial orientation.

Coupling TypeDihedral Angle (φ)Typical ³J Value (Hz)
Axial-Axial~180°8 – 13
Axial-Equatorial~60°2 – 5
Equatorial-Equatorial~60°2 – 5

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Conformational Preferences and Dynamics of Trimethylpiperidine Systems

Substituted piperidines, like cyclohexanes, predominantly adopt a chair conformation to minimize angular and torsional strain. The introduction of substituents, such as methyl groups, leads to distinct conformational preferences to alleviate steric hindrance.

For this compound, the relative stereochemistry dictates that the methyl groups at C2 and C4 are cis to each other, while both are trans to the methyl group at C6. The molecule can exist as an equilibrium between two chair conformers. The stability of each conformer is primarily determined by the number of substituents in the more sterically favorable equatorial position.

Conformer A : This conformer places the C2-methyl and C4-methyl groups in equatorial positions and the C6-methyl group in an axial position. This arrangement minimizes unfavorable 1,3-diaxial interactions.

Conformer B (Chair Flip) : Inverting the chair places the C2-methyl and C4-methyl groups in axial positions and the C6-methyl group in an equatorial position. This conformer suffers from two destabilizing 1,3-diaxial interactions involving the axial methyl groups.

Based on established principles of conformational analysis, Conformer A , with two methyl groups in equatorial positions and only one in an axial position, is predicted to be the significantly more stable and therefore the predominant conformer in solution. acs.org The energetic penalty for an axial methyl group (its A-value) is approximately 1.7 kcal/mol, making Conformer B significantly higher in energy. Computational studies on related N-acylpiperidines have also shown that steric strain can dictate the axial or equatorial preference of substituents. nih.govresearchgate.net

Investigation of Chair-Chair Equilibria and Ring Inversion Barriers

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. For this compound, the substituents are in a cis-trans arrangement. This specific stereochemistry leads to a chair conformation where two methyl groups are in equatorial positions and one is in an axial position.

The process of ring inversion allows the interconversion between two chair conformers. In this process, axial substituents become equatorial and vice versa. The energy barrier to ring inversion in piperidine is generally lower than in cyclohexane due to the presence of the nitrogen atom. For substituted piperidines, the equilibrium between the two chair forms is often dominated by the conformer that minimizes steric interactions, particularly 1,3-diaxial interactions. libretexts.org

In the case of this compound, one chair conformer will have two equatorial methyl groups and one axial methyl group, while the other will have two axial methyl groups and one equatorial methyl group. The equilibrium will strongly favor the conformer with the maximum number of methyl groups in the more spacious equatorial positions to alleviate steric strain. The energy difference between these conformers and the barrier to their interconversion can be experimentally determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or computationally modeled.

Influence of Methyl Substituents on Preferred Piperidine Conformations

The presence and stereochemical orientation of methyl substituents significantly influence the conformational preferences of the piperidine ring. A methyl group is sterically more demanding than a hydrogen atom, and its preference for the equatorial position is a well-established principle in conformational analysis. libretexts.org This preference arises from the destabilizing 1,3-diaxial interactions that occur when the methyl group is in an axial position, clashing with the axial hydrogens on the same side of the ring.

It is important to note that in certain N-substituted piperidines, particularly N-acyl derivatives, pseudoallylic strain can favor an axial orientation for a 2-substituent. nih.govacs.org However, in the parent amine, the preference for equatorial substitution generally holds.

Dynamics of Nitrogen Inversion and Hindered Rotations in N-Substituted Derivatives

Nitrogen inversion, also known as pyramidal inversion, is a fluxional process where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.orgucla.edu This process can lead to the interconversion of stereoisomers if the nitrogen atom is a stereocenter. In piperidine, nitrogen inversion is coupled with ring inversion, and the barrier for this process is relatively low. For this compound, nitrogen inversion would interconvert the conformer with the N-H bond in an axial position to one where it is equatorial. The preferred orientation of the N-H bond is influenced by the steric environment created by the methyl groups.

In N-substituted derivatives, such as N-acyl or N-alkyl compounds, the dynamics of the molecule become more complex. N-acylation, for instance, introduces a partial double bond character between the nitrogen and the carbonyl carbon, leading to hindered rotation around the N-CO bond. rsc.orgscielo.org.mx This restricted rotation can result in the existence of distinct rotamers (or conformers), which can be observed by dynamic NMR spectroscopy. The energy barrier for this rotation is influenced by the steric bulk of the substituents on the piperidine ring and on the acyl group. researchgate.net For an N-acyl derivative of this compound, the interplay between hindered rotation, nitrogen inversion, and ring inversion would lead to a complex conformational landscape.

Theoretical and Computational Investigations of Stereochemistry and Conformation

Computational chemistry provides powerful tools to investigate the stereochemical and conformational properties of molecules like this compound, offering insights that can complement experimental data.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Landscapes and Rotational Barriers

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules and predict their properties. These methods are widely employed to explore the conformational landscapes of cyclic molecules. For this compound, DFT calculations can be used to determine the geometries and relative energies of different chair and boat conformers. nih.govacs.org

By performing geometry optimizations, the most stable chair conformation can be identified, and its structural parameters (bond lengths, bond angles, and dihedral angles) can be precisely calculated. Furthermore, these methods can be used to calculate the energy barriers for conformational changes, such as ring inversion and the rotation of methyl groups. The transition states for these processes can be located, and the activation energies can be determined, providing a quantitative measure of the molecule's flexibility. For N-substituted derivatives, DFT calculations can also elucidate the rotational barriers around the N-substituent bond. researchgate.net

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the two chair conformers of this compound.

Conformer2-Me Orientation4-Me Orientation6-Me OrientationRelative Energy (kcal/mol)
Chair AEquatorialAxialEquatorial0.00
Chair BAxialEquatorialAxial> 3.0

This is an illustrative table. Actual values would require specific DFT calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Mechanics (MM) methods offer a computationally less expensive alternative to quantum mechanical calculations for studying large molecules and for exploring conformational space more extensively. MM methods use classical physics to model the energy of a molecule as a function of its geometry. Different force fields, which are sets of parameters describing the interactions between atoms, can be used. For this compound, MM calculations can be used to perform a systematic search for low-energy conformers.

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom at each time step to predict its trajectory. nih.gov This allows for the observation of dynamic processes such as ring inversion and methyl group rotations in real-time. MD simulations can provide valuable information about the flexibility of the molecule and the timescales of different conformational changes.

Assessment of Chirality Transfer Mechanisms through Computational Modeling

Chirality transfer refers to the transmission of stereochemical information from one part of a molecule to another during a chemical reaction or a conformational change. nih.gov In the context of this compound, computational modeling can be a valuable tool to understand how the fixed chirality of the three methyl-substituted carbon atoms might influence the stereochemical outcome of reactions at the nitrogen atom or at other positions on the ring.

For example, if the piperidine nitrogen were to act as a nucleophile, the stereochemistry of the ring could direct the approach of an electrophile, leading to a diastereoselective reaction. Computational models can be used to simulate the reaction pathway and calculate the energies of the different transition states leading to the various possible products. researchgate.net This can help in predicting and explaining the observed stereoselectivity. By modeling the interactions between the chiral piperidine and other molecules, it is possible to gain insights into how its specific three-dimensional shape can influence intermolecular recognition and reactivity.

Advanced Spectroscopic Characterization Techniques for Stereochemical Elucidation

Vibrational Spectroscopy (e.g., FTIR) for Structural Insights

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's constituent bonds. While a specific FTIR spectrum for (2R,4R,6S)-2,4,6-trimethylpiperidine is not widely published, its characteristic spectral features can be inferred from the analysis of related piperidine (B6355638) structures. evitachem.comspectrabase.comresearchgate.net The key vibrational modes are associated with the piperidine ring and the methyl substituents.

The FTIR spectrum of a trimethylpiperidine is characterized by several key regions:

N-H Stretching: For a secondary amine like this compound, a characteristic N-H stretching vibration is expected. In the FTIR spectrum of a related compound, 2,2,6,6-tetramethyl-4-piperidinol, this appears as a narrow absorption around 3255 cm⁻¹. researchgate.net

C-H Stretching: The methyl and methylene (B1212753) groups give rise to strong stretching vibrations typically observed in the 2850-3000 cm⁻¹ region.

C-H Bending: Vibrations corresponding to the bending of C-H bonds in methyl (CH₃) and methylene (CH₂) groups appear in the 1350-1480 cm⁻¹ range.

C-N Stretching: The stretching of the carbon-nitrogen bonds within the piperidine ring typically occurs in the 1000-1250 cm⁻¹ region.

Ring Vibrations: The piperidine ring itself has characteristic "breathing" and other skeletal vibrations that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

The specific stereochemistry of this compound, with two methyl groups in a cis-relationship and one trans, influences the precise frequencies and intensities of these vibrational modes. The chair conformation of the piperidine ring and the axial or equatorial positions of the methyl groups will subtly alter the vibrational coupling, leading to a unique spectrum for this isomer compared to other stereoisomers of 2,4,6-trimethylpiperidine (B3049778).

A comparative analysis of the FTIR spectra of different trimethylpiperidine isomers would reveal shifts in peak positions and changes in peak shapes, providing valuable data for distinguishing between them.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3250 - 3350 Medium, Sharp
C-H Stretch (Methyl/Methylene) 2850 - 3000 Strong
C-H Bend (Methyl/Methylene) 1350 - 1480 Medium-Strong
C-N Stretch 1000 - 1250 Medium
Ring Puckering/Skeletal Vibrations < 1000 Weak-Medium

This table is generated based on typical values for substituted piperidines and serves as a predictive guide.

Electron Spin Resonance (ESR) Spectroscopy in Nitroxyl-Labeled Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orglibretexts.org Since this compound is a diamagnetic molecule (no unpaired electrons), it is ESR-silent. However, it can be chemically converted into a stable nitroxyl (B88944) radical, making it amenable to ESR analysis. This is a common strategy used for hindered amines.

The derivatization involves the oxidation of the secondary amine group to a nitroxyl radical (>N-O•). The resulting radical, a derivative of this compound-1-oxyl, would be a paramagnetic probe. ESR spectroscopy of this labeled compound can provide detailed information about the local environment and dynamics.

The ESR spectrum of a nitroxyl radical is primarily characterized by a three-line pattern due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). The key parameters obtained from the ESR spectrum are:

g-factor: This is analogous to the chemical shift in NMR and is dependent on the electronic environment of the radical.

Hyperfine Coupling Constant (aN): This measures the strength of the interaction between the electron spin and the nitrogen nuclear spin. It is sensitive to the polarity of the local environment.

Linewidths and Rotational Correlation Time (τc): The shape and width of the ESR lines are influenced by the rotational motion of the radical. Faster tumbling leads to narrower lines, while restricted motion results in broader, more complex spectra. sciencepublishinggroup.com

By studying the ESR spectrum of the nitroxyl-labeled this compound, one could probe its interactions with solvents of varying polarities or its dynamics when incorporated into larger systems. The stereochemistry of the piperidine ring would influence the rotational dynamics of the nitroxyl group, which would be reflected in the ESR spectrum. For instance, the specific arrangement of the methyl groups in the (2R,4R,6S) isomer would dictate how the molecule tumbles in solution, affecting the observed ESR parameters.

Table 3: Representative ESR Parameters for a Piperidine-Nitroxyl Radical in Different Environments

Parameter Value in Non-Polar Solvent (e.g., hexane) Value in Polar Solvent (e.g., water)
Hyperfine Coupling Constant (aN), Gauss ~14.5 - 15.5 ~16.5 - 17.5
Rotational Correlation Time (τc), ps < 50 (fast tumbling) > 100 (slower tumbling)

Data is representative of typical piperidine-based nitroxyl radicals and illustrates the sensitivity of ESR parameters to the environment. Specific values for the this compound-1-oxyl derivative would need to be experimentally determined.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Stereoselective Methodologies for (2R,4R,6S)-2,4,6-trimethylpiperidine

The precise stereochemical control required for the synthesis of this compound necessitates the development of advanced stereoselective methodologies. Current research into the synthesis of substituted piperidines provides a foundation for future work in this area.

Future research will likely focus on the following:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful tool in organic synthesis. researchgate.net Future efforts may involve the development of novel catalysts specifically designed for the synthesis of polysubstituted piperidines with high diastereoselectivity and enantioselectivity. For instance, new dirhodium tetracarboxylate catalysts have shown promise in the functionalization of piperidines, and similar principles could be applied to the synthesis of the target molecule. d-nb.infonih.gov

Organocatalysis: Organocatalytic methods, which use small organic molecules as catalysts, offer a green and efficient alternative to metal-based catalysis. The development of organocatalytic aza-Michael additions followed by cyclization could provide a direct and highly enantioselective route to 2,3,4-trisubstituted piperidines, a strategy that could be adapted for 2,4,6-trisubstituted systems. researchgate.net

Enzymatic Resolutions: Biocatalysis, utilizing enzymes to perform stereoselective transformations, is another promising avenue. Enzymatic resolution of racemic intermediates could be employed to isolate the desired stereoisomer of a precursor to this compound. oup.com

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create a wide variety of complex molecules from a common starting material. A modular approach, such as Type II Anion Relay Chemistry (ARC), could be developed to access all possible stereoisomers of 2,4,6-trisubstituted piperidines, including the specific (2R,4R,6S) configuration. nih.gov

A comparative table of potential stereoselective methodologies is presented below:

MethodologyPotential AdvantagesPotential Challenges
Asymmetric CatalysisHigh efficiency and selectivity, broad substrate scope.Catalyst cost and sensitivity, potential for metal contamination.
OrganocatalysisEnvironmentally friendly, metal-free, readily available catalysts.Lower turnover numbers compared to metal catalysts, potential for side reactions.
Enzymatic ResolutionsHigh stereoselectivity, mild reaction conditions.Limited substrate scope, enzyme stability and cost.
Diversity-Oriented SynthesisAccess to a wide range of stereoisomers, modular approach.Complex multi-step syntheses, optimization of each step required.

Advanced Computational Modeling for Predictive Stereochemistry and Reaction Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes and the rational design of new synthetic routes.

Key areas for future computational research on this compound include:

Predicting Stereochemical Outcomes: Quantum mechanical (QM) and molecular mechanics (MM) methods can be used to model the transition states of reactions leading to substituted piperidines. acs.org This allows for the prediction of the most likely stereoisomer to be formed under a given set of conditions, guiding the choice of reagents and catalysts to favor the desired (2R,4R,6S) isomer. scispace.com

Ligand and Catalyst Design: Computational screening of virtual libraries of chiral ligands and catalysts can accelerate the discovery of new and more efficient synthetic methods. acs.org By modeling the interaction between the catalyst, substrate, and reagents, researchers can identify candidates with the highest potential for stereocontrol.

Conformational Analysis: Understanding the conformational preferences of this compound and its synthetic intermediates is crucial for predicting its reactivity and properties. Computational methods can provide detailed insights into the relative energies of different conformations. nsf.gov

pKa Prediction: The basicity of the piperidine (B6355638) nitrogen is a key determinant of its chemical and biological activity. Computational models are being developed to accurately predict the pKa values of cyclic amines, which can aid in the design of molecules with desired physicochemical properties. researchgate.net

Exploration of New Functionalization Strategies for Enhanced Molecular Complexity

The ability to selectively introduce new functional groups onto the this compound scaffold would significantly expand its potential applications.

Future research in this area could explore:

C-H Functionalization: The direct conversion of C-H bonds into new functional groups is a highly sought-after transformation in organic synthesis. The development of catalysts for the site-selective and stereoselective C-H functionalization of the piperidine ring would allow for the direct introduction of new substituents at specific positions. d-nb.infonih.gov

Late-Stage Functionalization: The ability to modify the molecule in the later stages of a synthetic sequence is highly valuable for the rapid generation of analogues for structure-activity relationship studies. Research into robust and selective late-stage functionalization reactions for substituted piperidines is an active area of investigation.

Click Chemistry: The use of "click" reactions, which are high-yielding, stereospecific, and tolerant of a wide range of functional groups, could be a powerful tool for attaching the this compound moiety to other molecules of interest, such as polymers, biomolecules, or surfaces.

Integration of this compound into Novel Advanced Material Systems

The unique three-dimensional structure and chirality of this compound make it an attractive building block for the creation of new advanced materials.

Potential applications in materials science include:

Chiral Ligands for Asymmetric Catalysis: The piperidine nitrogen can act as a coordination site for metal ions. By incorporating the this compound unit into larger ligand frameworks, it may be possible to create new chiral catalysts for a variety of asymmetric transformations.

Bioactive Films and Drug Delivery Systems: Piperidine derivatives have been incorporated into bioactive films for potential applications in drug delivery and antimicrobial coatings. nih.gov The specific stereochemistry of this compound could lead to materials with enhanced biological activity or controlled-release properties.

Polymers with Controlled Tacticity: Chiral ligands based on piperidine have been used to control the stereochemistry of polymers during their formation. bohrium.com The use of this compound-based ligands in ring-opening polymerization of lactide, for example, could lead to the production of polylactic acid (PLA) with specific and desirable properties. bohrium.com

The table below summarizes the potential applications in advanced materials:

Application AreaPotential Role of this compoundDesired Properties
Asymmetric CatalysisChiral ligand or catalyst scaffold.High enantioselectivity, high turnover number, stability.
Bioactive MaterialsActive component or chiral modifier in drug delivery systems.Biocompatibility, controlled release, specific biological interactions.
Polymer ScienceChiral auxiliary for controlling polymer stereochemistry.Control over polymer tacticity, leading to tailored material properties.

Q & A

Q. How to align experimental protocols with OSHA and GHS standards for this compound?

  • Methodological Answer :
  • Labeling : Include GHS pictograms (e.g., H226 for flammability) and precautionary codes (P210 for "Keep away from heat") .
  • Documentation : Maintain SDS entries for oral toxicity (LD50_{50} data) and environmental impact (ECOTOX database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.